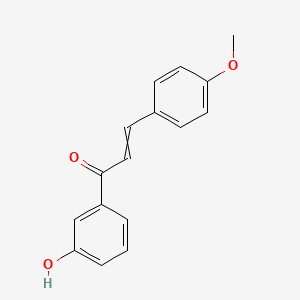

3'-Hydroxy-4-methoxy-chalcone

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H14O3 |

|---|---|

Molecular Weight |

254.28 g/mol |

IUPAC Name |

1-(3-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C16H14O3/c1-19-15-8-5-12(6-9-15)7-10-16(18)13-3-2-4-14(17)11-13/h2-11,17H,1H3 |

InChI Key |

HCODGRNWIHKGNS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)C2=CC(=CC=C2)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Hydroxy 4 Methoxy Chalcone and Analogues

Established Synthetic Pathways for Chalcones

The classical methods for chalcone (B49325) synthesis have been refined over the years to improve yields and purity. These reactions typically involve the condensation of an appropriately substituted acetophenone (B1666503) with a benzaldehyde (B42025).

Claisen-Schmidt Condensation Approaches

The Claisen-Schmidt condensation is the most widely employed method for synthesizing chalcones. saudijournals.comjchemrev.com This base-catalyzed reaction involves the cross-aldol condensation of an aromatic ketone with an aromatic aldehyde that lacks α-hydrogens. uomustansiriyah.edu.iqacs.org The reaction proceeds through the formation of an enolate ion from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. acs.orgresearchgate.net Subsequent dehydration of the resulting β-hydroxy ketone yields the α,β-unsaturated chalcone. acs.org

Commonly used bases include sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) in an alcoholic solvent like ethanol (B145695). saudijournals.comrasayanjournal.co.in The choice of base and solvent can significantly impact the reaction rate and yield. For instance, NaOH has been shown to provide better yields (93-98%) compared to other bases like KOH, NaOAc, and NH4OAc (81-85%). scitepress.org The reaction is typically carried out at room temperature or with gentle heating. mdpi.comfrontiersin.org

The synthesis of 3'-Hydroxy-4-methoxy-chalcone specifically involves the reaction of 3-hydroxyacetophenone with 4-methoxybenzaldehyde (B44291). researchgate.netufms.br The presence of the hydroxyl and methoxy (B1213986) groups on the aromatic rings can influence the reactivity of the starting materials and the properties of the final product.

Table 1: Comparison of Catalysts in Claisen-Schmidt Condensation for Chalcone Synthesis

| Catalyst | Solvent | Yield (%) | Reference |

| NaOH | Ethanol | 90-96 | rasayanjournal.co.in |

| KOH | Ethanol | 88-94 | rasayanjournal.co.in |

| Ba(OH)2 | Not specified | 88-98 | rasayanjournal.co.in |

| p-TSA | Solvent-free | High | researchgate.net |

Aldol (B89426) Condensation Reactions

Aldol condensation is another fundamental carbon-carbon bond-forming reaction utilized for chalcone synthesis. rsc.org Similar to the Claisen-Schmidt condensation, it involves the reaction of an enolate with a carbonyl compound. rsc.org The key difference lies in the potential for self-condensation of the ketone if it possesses α-hydrogens on both sides of the carbonyl group. However, in the synthesis of chalcones, a crossed aldol condensation is employed where an aromatic aldehyde (lacking α-hydrogens) is reacted with a ketone, directing the reaction towards the desired chalcone product. uomustansiriyah.edu.iq

The reaction can be catalyzed by either a base or an acid. uomustansiriyah.edu.iq In a typical procedure, an acetophenone and a benzaldehyde are dissolved in a solvent like ethanol, and a base such as sodium hydroxide is added to initiate the condensation. uomustansiriyah.edu.iq The resulting product is often purified by recrystallization from a suitable solvent like ethanol. rsc.orgrsc.org The formation of the characteristic α,β-unsaturated ketone can be confirmed by spectroscopic methods such as IR and NMR. mdpi.com

Green Chemistry Approaches in Chalcone Synthesis

In recent years, there has been a significant shift towards the development of environmentally benign synthetic methods. rjpn.orgnih.gov Green chemistry principles, such as the use of alternative energy sources and solvent-free conditions, have been successfully applied to chalcone synthesis. rjpn.orgpropulsiontechjournal.com

Microwave-assisted synthesis has emerged as a powerful tool, dramatically reducing reaction times from hours to minutes and often leading to higher yields compared to conventional heating methods. globalresearchonline.net This technique utilizes microwave irradiation to efficiently heat the reaction mixture, accelerating the rate of reaction. Microwave-assisted Claisen-Schmidt condensations have been reported for the synthesis of a wide variety of chalcones, including those with morpholine (B109124) moieties and ferrocenyl groups. mdpi.comfrontiersin.org

Solvent-free synthesis is another key green chemistry approach that minimizes waste and avoids the use of hazardous organic solvents. nih.govuitm.edu.my One common solvent-free method involves grinding the reactants (acetophenone, benzaldehyde, and a solid base like NaOH) together in a mortar and pestle. rsc.orguitm.edu.my This mechanochemical activation facilitates the reaction, often resulting in high yields in a short period. uitm.edu.my Other solid catalysts, such as iodine impregnated on neutral alumina, have also been used effectively in solvent-free microwave-assisted chalcone synthesis. nih.gov

Table 2: Comparison of Conventional and Microwave-Assisted Chalcone Synthesis

| Parameter | Conventional Method | Microwave-Assisted Method | Reference |

| Reaction Time | Hours (up to 24) | Minutes | globalresearchonline.net |

| Yield | Often lower | Generally higher | frontiersin.orgglobalresearchonline.net |

| Solvent Usage | Often requires solvents | Can be solvent-free | globalresearchonline.net |

| Energy Efficiency | Lower | Higher | rjpn.org |

Derivatization Strategies for this compound Scaffolds

The chalcone scaffold serves as a versatile template for the synthesis of a wide array of derivatives with modified biological activities. Derivatization strategies often target the reactive α,β-unsaturated carbonyl system or the aromatic rings. jetir.org

Aminomethylation Reactions

Aminomethylation, a type of Mannich reaction, is a common strategy to introduce aminoalkyl groups into the chalcone structure. rsc.org This reaction typically involves the treatment of the chalcone with formaldehyde (B43269) and a secondary amine, such as piperidine, morpholine, or dimethylamine, in the presence of an acid catalyst. rsc.orgrsc.org The aminomethyl group can be introduced at various positions on the aromatic rings, influencing the compound's physicochemical properties and biological activity. rsc.org For this compound, aminomethylation can be directed to the aromatic ring containing the hydroxyl group. researchgate.net These Mannich base derivatives of chalcones have shown interesting pharmacological properties, including antimalarial activity. rsc.orgrsc.org

Thiazolidinedione Derivative Synthesis

Thiazolidinediones are a class of heterocyclic compounds known for their diverse biological activities. rasayanjournal.co.in Chalcones can be used as starting materials for the synthesis of novel thiazolidinedione derivatives. nih.gov The synthesis often involves a Knoevenagel condensation of a chalcone with 2,4-thiazolidinedione (B21345). researchgate.net This reaction leads to the formation of a new carbon-carbon bond and the creation of a hybrid molecule that combines the structural features of both the chalcone and the thiazolidinedione ring. nih.govresearchgate.net These derivatives have been investigated for their potential as antibacterial and antidiabetic agents. nih.govnih.gov

Molecular Mechanisms of Action and Cellular Target Identification

Inhibition of Key Enzymes and Signaling Pathways

Research has illuminated the ability of 3'-Hydroxy-4-methoxy-chalcone and related compounds to interfere with critical enzymatic and signaling cascades within the cell. These interactions are fundamental to their observed biological activities.

The Nuclear Factor Kappa B (NF-κB) pathway is a crucial regulator of genes involved in inflammation, immunity, and cell survival. nih.gov Aberrant NF-κB signaling is a hallmark of many chronic inflammatory diseases and cancers. nih.gov Chalcones, particularly those with hydroxyl and methoxy (B1213986) substitutions, have demonstrated significant NF-κB inhibitory activity. nih.gov

One mechanism of action involves preventing the translocation of NF-κB into the nucleus. For instance, the synthetic chalcone (B49325) derivative 2-hydroxy-3',5,5'-trimethoxychalcone (DK-139) was found to block the lipopolysaccharide (LPS)-induced phosphorylation of IκB and the p65 subunit of NF-κB in microglial cells. researchgate.net This inhibition of phosphorylation prevents the degradation of the IκBα inhibitor, thereby sequestering NF-κB in the cytoplasm and blocking its transcriptional activity. researchgate.netnih.gov Similarly, 4,2',5'-trihydroxy-4'-methoxychalcone suppressed the nuclear translocation of the p65 subunit in macrophages. nih.gov Studies on other methoxychalcone derivatives have shown they can suppress the mRNA expression of key cell cycle regulators, cyclin D1 and cyclin E, through the inhibition of NF-κB. nih.gov This modulation can be independent of the specific inflammatory stimulus, suggesting that polyphenols like chalcones may act on a common step in the NF-κB activation cascade. nih.gov

Table 1: Effect of Methoxy-Chalcone Derivatives on NF-κB Pathway

| Compound | Cell Line | Effect | Finding |

| 2-hydroxy-3',5,5'-trimethoxychalcone | BV2 microglial cells | Inhibition | Blocked LPS-induced phosphorylation of IκB and p65/RelA NF-κB. researchgate.net |

| 4,2',5'-trihydroxy-4'-methoxychalcone | Murine peritoneal macrophages | Inhibition | Suppressed LPS-stimulated nuclear translocation of p65. nih.gov |

| Methoxychalcone derivative (WJ9708011) | Human prostate cancer cells | Inhibition | Suppressed mRNA expression of cyclin D1 and cyclin E via NF-κB inhibition. nih.gov |

Cyclooxygenase (COX) enzymes, particularly COX-2, are key players in the inflammatory process, catalyzing the synthesis of prostaglandins. ajol.info Many chalcone derivatives have been investigated for their anti-inflammatory effects, which are often linked to the inhibition of COX enzymes. ajol.infoupd.edu.ph

Studies on a series of 3,4-dihydroxychalcones revealed potent inhibitory effects against both 5-lipoxygenase and cyclooxygenase. nih.govacs.org The substitution pattern on the chalcone scaffold is crucial for activity, with 2',5'-disubstituted 3,4-dihydroxychalcones containing hydroxy or alkoxy groups showing optimal COX inhibition. nih.gov For example, 4,2',5'-trihydroxy-4'-methoxychalcone was shown to inhibit the expression of COX-2, leading to a decrease in the production of prostaglandin (B15479496) E2 (PGE2) in macrophages stimulated by lipopolysaccharide (LPS). nih.gov The anti-inflammatory properties of chalcones are correlated with their ability to inhibit these inflammatory pathways. ajol.info Synthetic chalcone derivatives have also been identified as selective COX-2 inhibitors. upd.edu.ph

Protein tyrosine kinases, including receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR), are critical components of signaling pathways that control cell growth, proliferation, and differentiation. unsoed.ac.id Their dysregulation is a common factor in cancer development, making them prime targets for therapeutic intervention. unsoed.ac.idnih.govresearcher.life

Chalcone derivatives have been identified as inhibitors of EGFR tyrosine kinase activity. nih.gov Molecular modeling studies suggest that these compounds can fit into the ATP-binding pocket of the EGFR, with hydrogen bonds and hydrophobic interactions playing a key role in the binding. nih.gov The presence of hydroxyl groups at specific positions, such as C4 and C4', appears to be a requirement for their inhibitory action. nih.gov Computational studies on hydroxy chalcone derivatives have shown binding energies comparable to the reference EGFR inhibitor erlotinib, with compounds like 2',5'-dihydroxy-3,4-dimethoxychalcone identified as having strong potential as tyrosine kinase inhibitors. unsoed.ac.id Furthermore, the 3,4,5-trimethoxychalcone motif has been noted for its beneficial role in the antitumor action of compounds designed as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors. nih.gov

The ability to induce programmed cell death (apoptosis) and halt the cell division cycle are key mechanisms for anticancer agents. nih.gov Numerous studies have shown that natural and synthetic chalcones can exert cytotoxic effects on tumor cells by inducing both cell cycle arrest and apoptosis. nih.gov

A methoxychalcone derivative was found to induce a G1 phase arrest in the cell cycle of human prostate cancer cells, which was followed by apoptosis. nih.gov This arrest was associated with the downregulation of several G1-phase regulatory proteins, including cyclin D1, cyclin E, Cdk4, and Cdk2. nih.gov Other chalcone derivatives have been shown to induce arrest at different phases of the cell cycle. For example, 2-hydroxy-4-methoxy-2',3'-benzochalcone (HymnPro) and 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19) induced cell cycle arrest at the G2/M phase. nih.govnih.gov A chalcone glycoside, 4'-O-β-d-glucopyranosyl-4-hydroxy-3,3',5-trimethoxychalcone, caused G0/G1 phase arrest in neuroblastoma cells by inhibiting the phosphorylation of the retinoblastoma protein (Rb). alliedacademies.orgalliedacademies.org The induction of apoptosis by these compounds often involves the activation of executioner caspases, such as caspase-3 and caspase-7, and the subsequent cleavage of Poly (ADP-ribose) polymerase (PARP). nih.govalliedacademies.org

Table 2: Cell Cycle Arrest Induced by Methoxy-Chalcone Derivatives

| Compound | Cell Line | Cell Cycle Phase of Arrest |

| Methoxychalcone derivative (WJ9708011) | Human prostate cancer cells | G1 nih.gov |

| 4'-O-β-d-glucopyranosyl-4-hydroxy-3,3',5-trimethoxychalcone | Neuroblastoma cells | G0/G1 alliedacademies.orgalliedacademies.org |

| 2-hydroxy-4-methoxy-2',3'-benzochalcone (HymnPro) | Human pancreatic cancer cells | G2/M nih.gov |

| 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19) | Esophageal cancer cells | G2/M nih.gov |

The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a primary cellular defense mechanism against oxidative stress. nih.govsemanticscholar.org Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. semanticscholar.orgnih.gov Chalcones, which contain an α,β-unsaturated carbonyl group, can act as Michael acceptors and are known modulators of the Nrf2-Keap1 signaling pathway. nih.govnih.gov

Activation of Nrf2 by chalcones can occur through the modification of cysteine residues in Keap1, the negative regulator of Nrf2. nih.gov This modification leads to the dissociation of Nrf2 from Keap1, allowing it to translocate to the nucleus and activate the transcription of its target genes, such as heme oxygenase-1 (HO-1) and NAD(P)H/quinone oxidoreductase 1 (NQO1). nih.govmdpi.com For example, 4,2',5'-trihydroxy-4'-methoxychalcone was shown to induce HO-1 expression through the nuclear translocation of Nrf2 in macrophages. nih.gov However, the effect of chalcones on the Nrf2 pathway can be cell-type specific. One study found that 4-methoxy-chalcone (4-MC) inhibited the Nrf2/ARE signaling pathway in A549 lung cancer cells, thereby sensitizing them to chemotherapy, while it activated the pathway in HEK293 cells. researchgate.net This dual activity highlights the complex role of Nrf2 in cellular responses and the potential for chalcones to modulate this pathway in different contexts. semanticscholar.org

Microtubules are dynamic polymers of tubulin that play essential roles in cell division, structure, and transport. tandfonline.com They are a well-established target for anticancer drugs, as disruption of microtubule dynamics can lead to mitotic arrest and apoptosis. tandfonline.com A variety of chalcone derivatives have been identified as potent inhibitors of tubulin polymerization, placing them in the category of antimitotic agents. tandfonline.comresearchgate.net

These chalcones bind to the tubulin protein, disrupting the dynamic equilibrium of microtubule assembly and disassembly. tandfonline.com This interference with microtubule function leads to a halt in the cell cycle at the G2/M phase and ultimately triggers apoptotic cell death. nih.govtandfonline.com A notable example is 2-hydroxy-4-methoxy-2',3'-benzochalcone (HymnPro), which was found to inhibit the clonogenicity of human pancreatic cancer cells by disrupting microtubule assembly. nih.govnih.gov This action resulted in mitotic arrest and the subsequent activation of the caspase pathway, leading to apoptosis. nih.govnih.gov The 3-amino-4-methoxy phenyl moiety has been identified as a key pharmacophoric group for binding to the colchicine (B1669291) site of tubulin, enhancing the antiproliferative activity of certain aminochalcones. nih.gov

Targeting of Viral Enzymes (e.g., Cysteine Proteases)

Chalcones, a class of compounds featuring an α,β-unsaturated ketone core, have been identified as promising scaffolds for the development of antiviral agents, particularly as inhibitors of viral cysteine proteases. nih.gov These enzymes, such as the 3-chymotrypsin-like protease (3CLpro) and papain-like protease (PLpro) found in coronaviruses, are crucial for viral replication, making them attractive targets for therapeutic intervention. nih.govnih.gov The mechanism often involves the α,β-unsaturated ketone functional group, which can act as a Michael acceptor, forming covalent bonds with the cysteine residues in the active sites of these proteases. nih.gov

Research into chalcone derivatives has demonstrated their potential to inhibit key viral proteases. For instance, certain chalcones with methoxy and perhydroxyl substitutions have shown strong inhibitory effects against both PLpro and 3CLpro. ijnc.ir The structure of the chalcone, including the position and nature of substituents on its aromatic rings, plays a critical role in its inhibitory activity. nih.gov While direct studies on this compound are specific, the broader class of hydroxy and methoxy-substituted chalcones has shown significant potential. For example, 2'-Hydroxy-4-methoxychalcone (B191450) was identified as an effective agent against the H5N1 virus. ijnc.ir The strategic placement of the α,β-unsaturated moiety within a chalcone structure allows for the potential irreversible inhibition of viral cysteine proteases through a Michael reaction, highlighting the therapeutic promise of this compound class against viral diseases. nih.gov

Reactive Oxygen Species Modulation

This compound and related compounds can modulate cellular levels of reactive oxygen species (ROS). ROS are highly reactive metabolites that can cause significant cellular damage by modifying DNA and inducing lipid peroxidation. nih.gov Compounds with antioxidant properties can mitigate this oxidative stress, which is implicated in a range of diseases. nih.gov

Chalcones possessing hydroxyl groups on their aromatic rings are noted for their antioxidant activities. nih.gov The position of the hydroxyl group significantly influences this activity. nih.gov Synthetic chalcones, in particular, have been developed to enhance anti-tumor effects by promoting the accumulation of ROS in cancer cells, leading to apoptosis. nih.gov While lower levels of ROS can promote carcinogenesis, high levels can induce DNA toxicity and cell death, an effect exploited by some anti-tumor agents. nih.gov The general structure of hydroxy chalcones allows them to act as chemopreventive agents through antioxidant mechanisms. nih.gov

| Compound Class | Mechanism of Action | Effect | Reference |

|---|---|---|---|

| Hydroxy Chalcones | Antioxidant properties | Can prevent or reduce oxidative stress. | nih.gov |

| Synthetic Chalcones | Promotion of ROS accumulation in tumor cells | Induces DNA toxicity, leading to cellular apoptosis. | nih.gov |

Interactions with Intracellular Thiols (e.g., Glutathione)

A significant aspect of the biological activity of chalcones is their ability to interact with intracellular thiols, such as glutathione (B108866) (GSH). mdpi.comnih.gov Many of the biological effects of chalcones are associated with their reactivity towards thiol groups, leading to the formation of adducts with small molecules like GSH or with protein thiol residues. mdpi.comnih.govpte.hu This reactivity is primarily based on the Michael acceptor nature of the α,β-unsaturated carbonyl system present in the chalcone structure. mdpi.com

Studies investigating the reaction of 4-methoxychalcone (B190469) with glutathione and N-acetylcysteine (NAC) have confirmed that these interactions occur via a Michael-type addition. mdpi.comnih.gov The reaction proceeds with both ionized and non-ionized forms of the thiols. mdpi.comnih.gov The rate of this reaction and the resulting equilibrium are influenced by factors such as the pH and the specific structure of the chalcone. mdpi.com The depletion of intracellular glutathione can have significant downstream effects, as GSH is critical for maintaining the cell's redox balance, detoxifying xenobiotics, and protecting proteins from oxidative damage. pte.hu The interaction between chalcones and cellular thiols is a key mechanism underlying their diverse biological activities. mdpi.compte.hu

| Reactant | Interaction with 4-Methoxychalcone | Mechanism | Significance | Reference |

|---|---|---|---|---|

| Glutathione (GSH) | Forms adducts | Michael-type addition | Depletes intracellular GSH, affecting redox balance. | mdpi.comnih.govpte.hu |

| N-acetylcysteine (NAC) | Forms adducts | Michael-type addition | Demonstrates the general reactivity of chalcones with thiol-containing molecules. | mdpi.comnih.gov |

Structure Activity Relationship Sar Studies

Impact of Hydroxy and Methoxy (B1213986) Substituents on Biological Activities

The presence and position of hydroxyl (-OH) and methoxy (-OCH₃) groups on the chalcone (B49325) scaffold are significant modulators of biological activity. researchgate.net These groups influence the molecule's electronic properties, solubility, and ability to form hydrogen bonds, thereby affecting its pharmacological effects. researchgate.net

Research on a variety of chalcone derivatives has demonstrated that hydroxylation and methoxylation can enhance a range of activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects. researchgate.netnih.gov For instance, hydroxyl groups, particularly on the B-ring, are often associated with potent antioxidant activity due to their ability to donate a hydrogen atom to scavenge free radicals. elsevierpure.com A study on various hydroxy chalcones highlighted that compounds with an ortho-hydroxy group showed significant antioxidant potential. elsevierpure.com

Methoxy groups also play a crucial role. The substitution pattern of methoxy groups on the B-ring has been shown to be critical for potent cytotoxicity in cancer cells. One study established that specific methoxylation patterns are key for inhibiting nuclear factor kappa B (NF-κB), a protein complex that controls DNA transcription and is implicated in cancer and inflammatory responses. nih.govacs.org The presence of a methoxy group can also enhance the lipophilicity of the compound, potentially improving its bioavailability. analis.com.my

In the context of 3'-Hydroxy-4-methoxy-chalcone, the 3'-hydroxy group on Ring A and the 4-methoxy group on Ring B create a specific electronic and steric profile that dictates its interaction with biological targets. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the methoxy group primarily acts as a hydrogen bond acceptor.

Table 1: Influence of Hydroxy and Methoxy Groups on Chalcone Activity

| Compound/Derivative Class | Substituent(s) | Observed Biological Activity | Reference |

|---|---|---|---|

| Hydroxy Chalcones | Ortho-hydroxy group on B-ring | Enhanced antioxidant activity | elsevierpure.com |

| Methoxy Chalcones | Para and meta methoxy groups | Potent antitubercular activity | elsevierpure.com |

| General Chalcones | Hydroxyl (-OH) or methoxy (-OCH₃) groups | Can increase solubility and bioavailability | researchgate.net |

| Chalcone Analogues | 3,4,5-trimethoxy substitution on B-ring | Potent NF-κB inhibition | nih.govacs.org |

Influence of Positional Isomerism on Pharmacological Profiles

The specific position of substituents on the aromatic rings (positional isomerism) dramatically influences the pharmacological profile of chalcones. Moving a hydroxyl or methoxy group from one position to another can lead to a significant change in activity, selectivity, and even the mechanism of action.

For example, studies comparing different hydroxylated chalcones have shown that the placement of the -OH group is critical. A 2'-hydroxy group on Ring A can form an intramolecular hydrogen bond with the adjacent carbonyl oxygen, which affects the planarity and conformational flexibility of the molecule. This feature is often crucial for certain biological activities.

The position of methoxy groups also dictates the molecule's efficacy. In a study on antitubercular chalcones, analogues with fluorine and methoxy groups at the para and meta positions of the B-ring were found to be significantly more active than the standard drug pyrazinamide. elsevierpure.com This highlights that the specific arrangement of these electron-donating and electron-withdrawing groups is key to their inhibitory capacity. The relative positioning of the 3'-hydroxy and 4-methoxy groups in this compound is therefore a key determinant of its unique pharmacological properties.

Structural Requirements for Specific Inhibitory Activities

Different biological targets have distinct structural requirements for binding and inhibition. The SAR of chalcones has been extensively studied to identify the specific features needed to inhibit particular enzymes or cellular pathways.

For instance, in the inhibition of NF-κB, a study on 3-hydroxy-4,3',4',5'-tetramethoxychalcone and its analogues revealed that the substitution pattern on both rings was crucial. nih.govacs.org The study demonstrated that while structural complexity is not a prerequisite for NF-κB inhibition, the electronic properties conferred by the methoxy groups are vital. acs.org

Another example is the inhibition of human aortic smooth muscle cell proliferation. The synthetic derivative 2-hydroxy-4'-methoxychalcone was found to inhibit proliferation by activating peroxisome proliferator-activated receptor gamma (PPARγ). researchgate.net This suggests that the specific arrangement of a hydroxyl group on one ring and a methoxy group on the other is a key structural feature for interacting with this particular nuclear receptor.

The structural features of this compound—a hydroxyl group at the meta position of Ring A and a methoxy group at the para position of Ring B—are tailored for specific interactions. The hydroxyl group can participate in key hydrogen bonding interactions within a target's active site, while the methoxy group can occupy a hydrophobic pocket, contributing to binding affinity.

Table 2: Structural Features of Chalcones for Specific Inhibitory Activities

| Target/Activity | Key Structural Requirement(s) | Example Compound Class | Reference |

|---|---|---|---|

| NF-κB Inhibition | Specific methoxylation patterns on aromatic rings | 3-hydroxy-4,3',4',5'-tetramethoxychalcone analogues | nih.govacs.org |

| Antitubercular Activity | Fluorine and methoxy groups at para/meta positions | Substituted Chalcone Analogues | elsevierpure.com |

| Aortic Smooth Muscle Cell Proliferation Inhibition | Hydroxy and methoxy substitutions activating PPARγ | 2-hydroxy-4'-methoxychalcone | researchgate.net |

| Proteasome Inhibition | α,β-unsaturated carbonyl system for nucleophilic attack | Chalcone-based derivatives | nih.govnih.gov |

Role of the Alpha, Beta-Unsaturated Carbonyl System

The α,β-unsaturated carbonyl system (an enone moiety) is a hallmark of the chalcone structure and is fundamental to many of its biological activities. nih.govijpsjournal.com This functional group consists of a carbonyl group conjugated with a carbon-carbon double bond, creating a reactive electrophilic center.

This system acts as a Michael acceptor, meaning it is susceptible to nucleophilic attack, particularly by thiol groups found in the cysteine residues of proteins. researchgate.net This covalent interaction with key proteins and enzymes is a primary mechanism of action for many chalcones. nih.gov By forming a stable covalent bond, chalcones can irreversibly inhibit the function of their target proteins.

The reactivity of the α,β-unsaturated carbonyl system can be modulated by the substituents on the aromatic rings. Electron-donating groups (like -OH and -OCH₃) can influence the electron density of the enone system, thereby affecting its susceptibility to nucleophilic attack. Docking simulations have suggested that this system is the functional group responsible for the nucleophilic attack from N-terminal threonine residues in the catalytic sites of the proteasome, a key target in cancer therapy. nih.govnih.gov The integrity of this α,β-unsaturated system is therefore considered essential for a wide range of pharmacological activities exhibited by chalcones. nih.gov

Computational and in Silico Research

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule ligand to the active site of a protein or enzyme. While direct molecular docking studies specifically for 3'-Hydroxy-4-methoxy-chalcone are not extensively detailed in the cited literature, research on closely related chalcone (B49325) isomers provides valuable insights into its potential biological targets and binding interactions.

One such study investigated the docking of a similar chalcone derivative, p-hydroxy-m-methoxy-chalcone (pHmMC), with several tyrosine kinase receptors that are crucial in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Vascular Endothelial Growth Factor Receptor (VEGFR). researchgate.net The study indicated that the binding energy of pHmMC with EGFR and HER2 was higher than that of Adenosine triphosphate (ATP), the natural ligand, suggesting a potential inhibitory interaction. researchgate.net For VEGFR, the binding energy was comparable to that of ATP. researchgate.net The analysis also revealed similarities in the amino acids involved in the interactions for both the chalcone derivative and ATP, indicating that these chalcones might act as competitive inhibitors at the ATP-binding site. researchgate.net

The presence of hydroxy and methoxy (B1213986) groups on the chalcone scaffold has been shown to significantly impact binding affinity to protein targets like EGFR. unsoed.ac.id Molecular docking simulations help elucidate how these functional groups contribute to interactions, such as hydrogen bonding and van der Waals forces, with key amino acid residues within the target's active site. unja.ac.id For instance, studies on various chalcone analogues with the anti-apoptotic protein Bcl-2 have been performed to predict their potential as anticancer agents by observing binding energies and interactions with the protein's active site. unja.ac.id

| Protein Target | Protein Data Bank (PDB) ID | Potential Role of Target | Key Findings from Docking Studies on Related Chalcones | Reference |

|---|---|---|---|---|

| Epidermal Growth Factor Receptor (EGFR) | 1XKK | Cell proliferation, survival, and differentiation; implicated in various cancers. | Chalcone derivative showed higher binding energy than ATP, suggesting potent inhibition. Similar amino acid interactions were observed. | researchgate.net |

| Human Epidermal Growth Factor Receptor 2 (HER2) | 3PPO | Signal transduction in cell growth and differentiation; overexpression is linked to aggressive breast cancer. | Chalcone derivative demonstrated a higher binding energy compared to ATP. | researchgate.net |

| Vascular Endothelial Growth Factor Receptor (VEGFR) | 2P2I | Mediates angiogenesis (new blood vessel formation), a critical process in tumor growth. | Binding energy of the chalcone derivative was nearly the same as that of ATP. | researchgate.net |

| B-cell lymphoma 2 (Bcl-2) | 2W3L | Anti-apoptotic protein; its inhibition can induce cancer cell death. | Chalcone analogues were studied to determine their potential as Bcl-2 inhibitors based on binding free energy. | unja.ac.id |

These studies collectively suggest that this compound likely interacts with key proteins involved in cancer signaling pathways, acting as a potential inhibitor. The specific orientation and binding energy would be determined by the precise placement of its hydroxyl and methoxy groups within the protein's binding pocket.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the biological activity of chemical compounds based on their molecular structures or properties, known as molecular descriptors. For chalcones, QSAR studies have been instrumental in identifying the key structural features that govern their therapeutic effects, such as anticancer and anti-inflammatory activities. scirp.orgresearchcommons.org

Studies have successfully developed 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), to analyze the structure-activity relationships of chalcone derivatives against tumor cells. scirp.org These models provide contour maps that visualize the regions around the chalcone scaffold where steric and electrostatic fields positively or negatively influence activity, thereby guiding the design of new, more potent derivatives. scirp.org For example, a tetra-variable QSAR model developed for a series of methoxy-substituted chalcones demonstrated good statistical fitness and predictive power, enabling the successful design of new anticancer candidates.

Theoretical Calculations for Conformational Analysis

The biological activity of a flexible molecule like a chalcone is intimately linked to its three-dimensional shape or conformation. Theoretical calculations, particularly using methods like Density Functional Theory (DFT), are employed to determine the most stable conformations of a molecule and to understand the electronic properties that dictate its reactivity.

Chalcones can exist in two primary planar conformations, known as s-cis and s-trans, which arise from rotation around the single bond between the carbonyl group and the α-carbon. The relative stability of these conformers can influence how the molecule interacts with a biological target.

While a dedicated conformational analysis for this compound is not available in the cited literature, a detailed study was performed on the closely related isomer, 4-hydroxy-3-methoxychalcone, using the DFT M06-2X method with a 6-31G basis set. ufms.br The calculations identified the s-cis conformation as being predominant and more stable for this chalcone. ufms.brufms.br This increased stability was attributed to favorable hyperconjugative interactions between orbitals, which are more pronounced in the planar s-cis arrangement. ufms.brufms.br Such computational analyses are crucial as they converge on the lowest-energy geometries and account for molecular vibrations to achieve conformations that are close to reality. ufms.br

These findings suggest that this compound would also likely favor a planar s-cis conformation as its most stable geometric arrangement. Understanding the preferred conformation is essential for accurate molecular docking simulations and for interpreting structure-activity relationships, as the shape of the ligand must be complementary to the topology of the receptor's active site.

Prediction of Pharmacokinetic Properties (excluding human data)

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early-stage drug discovery. These computational models estimate the pharmacokinetic behavior of a compound, helping to identify candidates with favorable drug-like properties. Web-based tools like SwissADME are widely used to evaluate these parameters for chalcone derivatives. analis.com.mynih.govrjptonline.org

For this compound, computed physicochemical properties are available from public databases and serve as the foundation for ADME predictions. nih.gov These properties are essential for assessing drug-likeness, often evaluated against criteria such as Lipinski's Rule of Five.

| Property | Predicted Value | Significance in Pharmacokinetics | Reference |

|---|---|---|---|

| Molecular Weight | 254.28 g/mol | Influences absorption and distribution; value is well within Lipinski's rule limit (<500). | nih.gov |

| XLogP3-AA (Lipophilicity) | 3.3 | Measures lipophilicity (n-octanol/water partition coefficient), affecting solubility and membrane permeability. Value is within Lipinski's rule limit (<5). | nih.gov |

| Hydrogen Bond Donor Count | 1 | Number of hydrogen bond donors (OH, NH groups). Affects solubility and binding. Value is within Lipinski's rule limit (<5). | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | Number of hydrogen bond acceptors (O, N atoms). Affects solubility and binding. Value is within Lipinski's rule limit (<10). | nih.gov |

| Rotatable Bond Count | 4 | Indicates molecular flexibility, which can influence binding affinity and bioavailability. | nih.gov |

| Topological Polar Surface Area (TPSA) | 46.5 Ų | Predicts drug transport properties, including intestinal absorption and blood-brain barrier penetration. A value <140 Ų is generally associated with good oral bioavailability. | nih.gov |

In silico ADME studies on other chalcone derivatives using platforms like SwissADME have predicted favorable drug-like properties, good oral bioavailability, and adherence to Lipinski's rules. analis.com.my These platforms can also predict other crucial parameters, such as water solubility (often expressed as log S), potential for gastrointestinal absorption, and whether the compound is likely to be an inhibitor of key metabolic enzymes like Cytochrome P450 (CYP) isoenzymes. nih.gov Based on the computed properties in Table 2, this compound demonstrates a promising profile for a potential orally bioavailable drug candidate.

Preclinical Metabolic Fate and Biotransformation Studies

Intestinal Elimination Kinetics in Animal Models

The study of intestinal elimination provides crucial data on the absorption and local metabolism of a compound. In preclinical studies utilizing a perfused rat intestinal model, which mimics oral administration, the elimination kinetics of chalcones have been examined. openmedicinalchemistryjournal.com

In an ex vivo experiment lasting 90 minutes, the disappearance of a closely related isomer, 4'-hydroxy-4-methoxychalcone, from the rat's proximal jejunum was quantified. openmedicinalchemistryjournal.com The compound, initially perfused at a concentration of 240 μM, demonstrated a notable elimination rate from the intestinal lumen, indicating absorption and/or metabolic conversion within the intestinal tissue. openmedicinalchemistryjournal.com This model is widely employed for assessing the absorption characteristics of natural products like flavonoids. openmedicinalchemistryjournal.com The elimination kinetics suggest that the compound is readily available for local metabolic processes within the intestine. openmedicinalchemistryjournal.com

| Parameter | Description | Reference |

|---|---|---|

| Animal Model | Perfused rat proximal jejunum | openmedicinalchemistryjournal.com |

| Compound Analogue | 4'-hydroxy-4-methoxychalcone | openmedicinalchemistryjournal.com |

| Initial Concentration | 240 μM | openmedicinalchemistryjournal.com |

| Experiment Duration | 90 minutes | openmedicinalchemistryjournal.com |

Phase 2 Biotransformation Pathways (e.g., Glucuronidation, Sulfation, Glutathione (B108866) Conjugation)

Phase 2 biotransformation reactions involve the conjugation of molecules with endogenous hydrophilic substances, which facilitates their excretion. nih.gov For phenolic chalcones, these pathways are significant routes of metabolism. The primary Phase 2 reactions include glucuronidation, sulfation, and glutathione conjugation, which increase the water solubility of the parent compound. nih.govnih.gov

Analysis of perfusate samples from the rat small intestine model revealed the presence of several Phase 2 metabolites of the chalcone (B49325) structure. openmedicinalchemistryjournal.com Specifically, evidence of glucuronide, sulfate, and glutathione conjugates of the parent molecule was identified. openmedicinalchemistryjournal.com This indicates that the chalcone undergoes extensive Phase 2 metabolism directly within the intestinal tissue. openmedicinalchemistryjournal.com

Glucuronidation: This is a common pathway where UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to the compound. drughunter.com

Sulfation: Mediated by sulfotransferases (SULTs), this reaction involves the addition of a sulfo group. drughunter.com Sulfation and glucuronidation are often competing pathways. slideshare.net

Glutathione Conjugation: Glutathione S-transferases (GSTs) catalyze the conjugation with glutathione, a key mechanism for detoxifying electrophilic compounds. drughunter.comuomus.edu.iq The resulting conjugates can be further processed into mercapturic acids before excretion. uomus.edu.iq

| Conjugation Pathway | Metabolite Type | Significance | Reference |

|---|---|---|---|

| Glucuronidation | Glucuronide conjugate | Major pathway for increasing water solubility and elimination. | openmedicinalchemistryjournal.com |

| Sulfation | Sulfate conjugate | Common detoxification pathway for phenolic compounds. | openmedicinalchemistryjournal.com |

| Glutathione Conjugation | Glutathione conjugate | Detoxification of reactive intermediates. | openmedicinalchemistryjournal.com |

Analytical Techniques for Metabolic Profiling (e.g., HPLC-UV, HPLC-MS)

Accurate identification and quantification of metabolites are essential for metabolic profiling. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection are powerful tools for this purpose. nih.gov

In the preclinical evaluation of the model chalcone, validated HPLC-UV methods were developed for the quantitative analysis of the parent compound in intestinal perfusates. openmedicinalchemistryjournal.com For the identification of metabolites, HPLC-MS was employed. openmedicinalchemistryjournal.com This technique provides the high sensitivity and specificity needed to detect and structurally elucidate the various Phase 2 conjugates present in the complex biological matrix of the perfusate. openmedicinalchemistryjournal.com

The specific methods involved:

HPLC-UV: Used for quantification. A gradient mobile phase consisting of water-0.1% formic acid and methanol-0.1% formic acid was used with UV detection at 350 nm. openmedicinalchemistryjournal.com

HPLC-MS: Used for metabolite identification. This method confirmed the presence of glucuronide, sulfate, and glutathione conjugates. openmedicinalchemistryjournal.com Sample preparation for HPLC-MS analysis involved solid-phase extraction to concentrate the metabolites and remove interfering substances. openmedicinalchemistryjournal.com

| Technique | Purpose | Key Parameters | Reference |

|---|---|---|---|

| HPLC-UV | Quantification of parent compound | Mobile Phase: Water-0.1% formic acid (A) and methanol-0.1% formic acid (B) Detection: 350 nm Temperature: 45 °C | openmedicinalchemistryjournal.com |

| HPLC-MS | Identification of Phase 2 metabolites | Coupled with solid-phase extraction for sample preparation. | openmedicinalchemistryjournal.com |

Future Research Directions and Therapeutic Potential

Design and Synthesis of Novel Chalcone (B49325) Derivatives with Enhanced Efficacy

The versatility of the chalcone scaffold allows for extensive chemical modification to optimize its pharmacological properties. The primary method for synthesizing chalcone derivatives is the Claisen-Schmidt condensation, a reliable base-catalyzed reaction between a substituted acetophenone (B1666503) and a substituted benzaldehyde (B42025). nih.gov

Future design strategies will focus on leveraging structure-activity relationship (SAR) studies to enhance efficacy. Research has shown that the biological activity of chalcones is significantly influenced by the type and position of substituents on their aromatic rings. acs.org

Hydroxyl and Methoxy (B1213986) Groups: The presence and location of hydroxyl (-OH) and methoxy (-OCH₃) groups are critical in modulating the electronic and steric properties of the molecule. researchgate.net For instance, the 3,4-dihydroxy substitution pattern on ring B is associated with high antioxidant activity. nih.gov Methylation of hydroxyl groups can also be a strategic modification to potentially slow down metabolic breakdown in the body, thereby enhancing activity. nih.gov

Heterocyclic Hybrids: Incorporating heterocyclic rings (such as imidazole, triazole, quinoline, or pyrazole) into the chalcone structure is a widely used strategy to create novel chemical entities with potentially improved therapeutic profiles and increased bioactivity. mdpi.com

Halogenation: The introduction of halogens like chlorine or bromine onto the aromatic rings of chalcone derivatives has been shown to increase cytotoxic activity against cancer cell lines.

The synthesis of new derivatives is often achieved through multi-component reactions, which offer high efficiency. researchgate.net These synthetic efforts aim to create vast libraries of compounds for screening, with the goal of identifying candidates with improved potency, selectivity, and pharmacokinetic properties.

| Modification Strategy | Rationale | Potential Outcome | Reference |

|---|---|---|---|

| Varying -OH and -OCH₃ positions | Modulates electronic properties, antioxidant potential, and metabolic stability. | Enhanced antioxidant and anti-inflammatory activity. | nih.gov |

| Incorporating Heterocyclic Rings | Increases structural diversity and potential for new target interactions. | Improved bioactivity and novel mechanisms of action. | mdpi.com |

| Adding Halogen Atoms | Alters lipophilicity and electronic character. | Increased cytotoxic activity against cancer cells. | |

| Creating Bichalcones | Doubles the pharmacophore to potentially interact with multiple targets or binding sites. | Significant blockage of NF-κB nuclear translocation. | nih.gov |

Exploration of Combination Therapies

Combining chalcones with existing therapeutic agents is a promising strategy to enhance treatment efficacy, overcome drug resistance, and potentially reduce side effects by using lower doses of each agent. Research into these combinations has yielded mixed but informative results, highlighting the importance of careful preclinical evaluation.

For example, studies have demonstrated synergistic effects between certain chalcone derivatives and conventional chemotherapy drugs. The combination of a fluoro chalcone and doxorubicin (B1662922) was shown to synergistically induce apoptosis in HeLa cervical cancer cells. acs.org This suggests that chalcones may sensitize cancer cells to the effects of cytotoxic agents.

Conversely, antagonistic interactions have also been observed. A study investigating a methoxyamino chalcone derivative in combination with the antimalarial drug dihydroartemisinin (B1670584) (DHA) found a moderately antagonistic effect against Plasmodium falciparum. malariaworld.org The research suggests that inhibitors of the Fd/FNR redox system, a target of this particular chalcone, should be avoided as partner drugs in artemisinin-based combination therapies. malariaworld.org

Future research will focus on systematically screening various chalcone derivatives in combination with a wide range of therapeutic agents for different diseases. The goal is to identify synergistic partnerships and understand the molecular basis of these interactions to design rational and effective combination treatment regimens.

Investigation of New Biological Targets and Mechanisms

While several biological targets of chalcones have been identified, a comprehensive understanding of their mechanisms of action is still evolving. The α,β-unsaturated ketone moiety is a key feature, acting as a Michael acceptor that can interact with biological nucleophiles like cysteine residues in proteins. nih.gov

Current research has identified several key pathways and targets:

NF-κB Pathway: Many chalcone derivatives are potent inhibitors of the nuclear factor kappa B (NF-κB) signaling pathway, which is a critical regulator of inflammation and cancer. acs.org Some chalcones, like butein, directly inhibit IκB kinase (IKK), preventing the degradation of IκBα and keeping NF-κB inactive in the cytoplasm. nih.gov

Apoptosis and ROS: Synthetic chalcones have been shown to exert anti-tumor effects by stimulating the accumulation of reactive oxygen species (ROS) and inducing apoptosis in cancer cells. nih.gov

Heme Oxygenase-1 (HO-1) Induction: The chalcone 4,2',5'-trihydroxy-4'-methoxychalcone has been found to exhibit anti-inflammatory properties by inducing the expression of the anti-inflammatory enzyme HO-1 through the Nrf2 pathway in macrophages. nih.gov

Tubulin Polymerization: Chalcone-based structures have demonstrated the ability to inhibit tubulin assembly by interacting with the colchicine-binding site, thereby disrupting microtubule formation and arresting cell division. mdpi.com

Future investigations will likely employ advanced techniques such as proteomics, genomics, and molecular docking studies to uncover novel biological targets. nih.gov Identifying the direct molecular targets of various chalcone derivatives will allow for a more precise understanding of their therapeutic effects and facilitate the development of agents with high target specificity.

Development of Preclinical Models for Specific Disease States

The translation of promising in vitro findings into in vivo efficacy requires robust and relevant preclinical animal models. The development and use of such models are crucial for evaluating the therapeutic potential of novel 3'-Hydroxy-4-methoxy-chalcone derivatives.

Researchers have utilized various preclinical models to assess the activity of chalcones:

Cancer Xenograft Models: In oncology research, nude mice bearing tumor xenografts are a standard model. For instance, a novel synthetic chalcone derivative demonstrated effective regression of KYSE-450 esophageal tumor xenografts in nude mice. nih.gov

Atherosclerosis Models: To study cardiovascular diseases, diet-induced models of atherosclerosis in mice have been employed. In one such model, 3,4-dimethoxychalcone (B600365) was shown to significantly reduce the number of atherosclerotic lesions in the aorta, highlighting its anti-atherogenic activity. nih.gov

The future of preclinical testing will likely involve the development of more sophisticated and predictive models. This includes patient-derived xenografts (PDX), which better recapitulate the heterogeneity of human tumors, and the creation of functional tumoroid models like MicroOrganoSpheres (MOS) for diseases such as peritoneal carcinomatosis. researcher.life These advanced models will be instrumental in evaluating the efficacy of new chalcone derivatives and their combinations in a setting that more closely mimics human disease, thereby improving the chances of successful clinical translation.

Q & A

Q. What are the standard synthetic routes for preparing 3'-hydroxy-4-methoxy-chalcone, and how can reaction conditions be optimized?

Methodological Answer: A common method involves aldol condensation between appropriately substituted benzaldehyde and acetophenone derivatives under acidic or basic conditions. For example, describes synthesizing a related chalcone derivative (7-hydroxy-4’-methoxyflavanone) by refluxing 2’,4’-dihydroxy-4-methoxychalcone in ethanol with concentrated H₂SO₄ for 24 hours. Key optimization parameters include pH control, solvent selection (e.g., ethanol for polarity), and reaction time to maximize yield. Post-synthesis purification via preparative TLC or column chromatography is critical .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer: Analytical techniques such as ¹H/¹³C NMR (to verify hydroxyl/methoxy group positions), HPLC (for purity assessment >95%), and mass spectrometry (to confirm molecular weight) are standard. emphasizes using HPLC and NMR for quality control, while highlights certified reference standards (e.g., PhytoLab’s primary standards) to validate chromatographic purity .

Q. What strategies ensure optimal solubility and stability of this compound in experimental settings?

Methodological Answer: Solubility can be enhanced using polar aprotic solvents like DMSO or acetone ( ). For stability, store lyophilized powder at -20°C in desiccated conditions to prevent hydrolysis or oxidation. Pre-solubilize stock solutions in DMSO and aliquot to avoid freeze-thaw cycles. recommends storing reference standards in chloroform or methanol at ambient conditions for short-term use .

Q. What safety protocols should be followed when handling this compound in the lab?

Methodological Answer: Refer to Safety Data Sheets (SDS) for hazard mitigation. and classify similar chalcones as skin/eye irritants (H315/H319). Use PPE (gloves, goggles), work in a fume hood, and avoid incompatible materials like strong acids/oxidizers. Emergency procedures include rinsing eyes with water for 15 minutes and consulting SDS-provided emergency contacts .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the anticancer potential of this compound derivatives?

Methodological Answer: SAR studies involve systematically modifying substituents (e.g., hydroxyl/methoxy groups) and evaluating biological activity. demonstrates that chalcone derivatives with 3-hydroxy-4-methoxy groups exhibit potent NF-κB inhibition (IC₅₀ ~1–10 µM). Use aldol condensation to synthesize analogs, followed by NF-κB luciferase reporter assays and cytotoxicity screening (e.g., against lung cancer A549 cells). Correlate structural features (e.g., electron-withdrawing groups) with activity trends .

Q. What mechanistic approaches validate NF-κB pathway inhibition by this compound?

Methodological Answer: Employ Western blotting to monitor IκBα degradation and p65 nuclear translocation. shows chalcones suppress TNF-α-induced NF-κB activation. Pair this with electrophoretic mobility shift assays (EMSA) to confirm DNA binding inhibition. For in vivo validation, use xenograft models (e.g., murine lung tumors) to assess tumor growth suppression and cytokine profiling .

Q. How can researchers resolve contradictions between in vitro cytotoxicity and NF-κB inhibition data?

Methodological Answer: Discrepancies may arise due to off-target effects or cell-type-specific responses. Use gene knockout models (e.g., siRNA-mediated NF-κB knockdown) to isolate pathway-specific effects. reports moderate correlation (R² ~0.6) between NF-κB inhibition and cytotoxicity, suggesting complementary mechanisms. Combine transcriptomics (RNA-seq) and metabolomics to identify secondary targets .

Q. What in vivo models are suitable for evaluating the therapeutic efficacy of this compound?

Methodological Answer: highlights orthotopic lung cancer models in mice, with chalcone derivatives administered intraperitoneally (5–20 mg/kg). Monitor tumor volume via bioluminescence imaging and assess toxicity through serum ALT/AST levels. Include pharmacokinetic studies (plasma half-life, bioavailability) to optimize dosing regimens .

Q. How can researchers ensure batch-to-batch consistency in compound purity for reproducibility?

Methodological Answer: Implement HPLC-UV/MS with certified reference materials (e.g., PhytoLab’s primary standards, ). Use accelerated stability testing (40°C/75% RH for 6 months) to assess degradation products. recommends ≥95% purity for biological assays, validated by triple-quadrupole MS for trace impurities .

Q. What advanced analytical methods validate chalcone interactions with biological targets?

Methodological Answer: Surface plasmon resonance (SPR) quantifies binding affinity (KD) to purified NF-κB proteins. Molecular docking (e.g., AutoDock Vina) predicts binding poses in the IKKβ kinase domain. Pair with isothermal titration calorimetry (ITC) to measure thermodynamic parameters (ΔH, ΔS). supports chalcone binding to the NF-κB p65 subunit .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.